molecular formula C5H10O3 B14221146 (4R)-4,5-Dihydroxypentanal CAS No. 564469-25-6

(4R)-4,5-Dihydroxypentanal

Cat. No.: B14221146
CAS No.: 564469-25-6
M. Wt: 118.13 g/mol
InChI Key: LFRDGHVRPSURMV-RXMQYKEDSA-N
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Description

(4R)-4,5-Dihydroxypentanal is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4,5-Dihydroxypentanal can be achieved through several methods. One common approach involves the reduction of a corresponding diketone or the selective oxidation of a diol. The reaction conditions typically require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred for large-scale production due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (4R)-4,5-Dihydroxypentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4,5-Dihydroxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-4,5-Dihydroxypentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (4S)-4,5-Dihydroxypentanal: The enantiomer of (4R)-4,5-Dihydroxypentanal, with similar chemical properties but different biological activities.

    4-Hydroxy-5-oxopentanal: A structurally related compound with different functional groups.

    Pentane-1,2,5-triol: Another related compound with multiple hydroxyl groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

CAS No.

564469-25-6

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(4R)-4,5-dihydroxypentanal

InChI

InChI=1S/C5H10O3/c6-3-1-2-5(8)4-7/h3,5,7-8H,1-2,4H2/t5-/m1/s1

InChI Key

LFRDGHVRPSURMV-RXMQYKEDSA-N

Isomeric SMILES

C(C[C@H](CO)O)C=O

Canonical SMILES

C(CC(CO)O)C=O

Origin of Product

United States

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